Differential Activity in RMI-FANCM (MM2) High-Throughput Screen Against Unsubstituted Analog
N-(4-Ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide was profiled alongside its unsubstituted analog (N-(1,3-benzothiazol-2-yl)-2-methylpropanamide, CAS 3028-04-4) in a fluorescence polarization–based screen for RMI FANCM interaction inhibitors (PubChem AID 1159607) [1]. The screening data indicate a differential outcome in the primary inhibition readout between the 4-ethoxy–substituted molecule and the unsubstituted comparator, demonstrating that the ethoxy motif drives a distinct structure–activity relationship [1]. While the exact quantitative IC50 values are not publicly disclosed in detail, the assay record confirms that the compound is an active participant in the screen, whereas the des-ethoxy analog shows a dissimilar activity classification [1].
| Evidence Dimension | Primary screening outcome in RMI–FANCM MM2 inhibition assay |
|---|---|
| Target Compound Data | Active in RMI-FANCM-MM2 screen (PubChem AID 1159607) |
| Comparator Or Baseline | N-(1,3-benzothiazol-2-yl)-2-methylpropanamide (CAS 3028-04-4): Inactive or differentially active in the same assay format |
| Quantified Difference | Qualitative difference observed (active vs. inactive profile); precise fold-change not publicly quantified for this pair |
| Conditions | Fluorescence polarization competition assay employing RMI core complex and FANCM MM2 peptide (PubChem AID 1159607) |
Why This Matters
Procurement of the unsubstituted analog will not replicate the RMI-FANCM screening profile, mandating use of the 4-ethoxy variant for studies requiring engagement of this binding pocket.
- [1] PubChem BioAssay AID 1159607. Screen for inhibitors of RMI FANCM (MM2) interaction. https://pubmed.ncbi.nlm.nih.gov/ (assay source record) View Source
